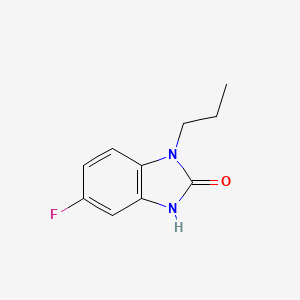

5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

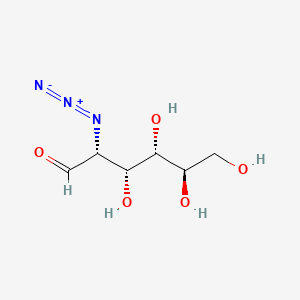

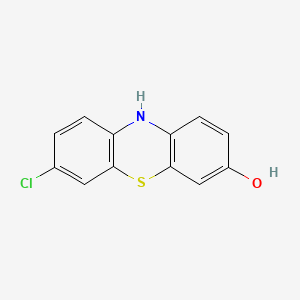

5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one is a heterocyclic organic compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Aplicaciones Científicas De Investigación

Neuroleptic Activity : A series of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, related to 5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one, demonstrated significant neuroleptic activity. This was evaluated using the climbing mice assay and inhibition of [3H]spiroperidol binding, highlighting the compound's potential in psychiatric medication (Strupczewski et al., 1985).

Antimicrobial and Antifungal Activities : Benzimidazole derivatives, including 5-fluoro-1,2,6-trisubstituted versions, showed promising antimicrobial and antifungal activities. One study found compound 12c exhibited notable activity against Candida albicans (Kuş et al., 2001).

Antibacterial Agents : 5-Fluorouracil-derived benzimidazoles, closely related to the compound , have been designed and synthesized as novel antimicrobial agents. Some of these compounds showed stronger antibacterial and antifungal activities compared to reference drugs (Fang et al., 2016).

Antileukemic Activity : Benzimidazole derivatives have shown potent antileukemic activity. A novel microwave-assisted protocol for synthesizing such compounds demonstrated excellent yields in reduced reaction time, indicating potential in cancer therapy (Jagadeesha et al., 2023).

DNA Binding and Cytotoxicity : New benzimidazole-based Schiff base copper(II) complexes have been synthesized and show substantial in vitro cytotoxic effect against various cancer cell lines. These complexes bind DNA through an intercalative mode and demonstrate significant inhibitory effects on cancer cell proliferation (Paul et al., 2015).

Cholinesterase Inhibitors : Novel acetylcholinesterase and butyrylcholinesterase inhibitors containing a benzimidazole core structure have been developed, showing promise in the treatment of neurodegenerative diseases (Yoon et al., 2013).

Propiedades

IUPAC Name |

6-fluoro-3-propyl-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c1-2-5-13-9-4-3-7(11)6-8(9)12-10(13)14/h3-4,6H,2,5H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBUJGVPIKZEGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)F)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[6-[(1S)-1-hydroxyethyl]-2-pyridinyl]- (9CI)](/img/no-structure.png)

![Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate](/img/structure/B583176.png)

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one](/img/structure/B583178.png)

![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)